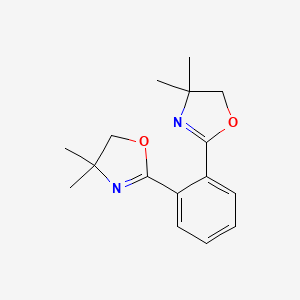

1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene

Description

1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is a bis(oxazoline) ligand featuring two 4,5-dihydrooxazole (oxazoline) rings linked at the ortho positions of a benzene core. Each oxazoline ring is substituted with two methyl groups at the 4-position, conferring steric bulk and electronic modulation. This ligand is widely used in coordination chemistry due to its ability to form stable complexes with transition metals, particularly Group 11 metals (Cu, Ag, Au) . Its synthesis typically involves condensation reactions between 1,2-diaminobenzene derivatives and substituted oxazoline precursors. Applications include catalytic C–C bond-forming reactions (e.g., Henry reaction) and the construction of metal-organic frameworks (MOFs) .

Properties

Molecular Formula |

C16H20N2O2 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |

InChI |

InChI=1S/C16H20N2O2/c1-15(2)9-19-13(17-15)11-7-5-6-8-12(11)14-18-16(3,4)10-20-14/h5-8H,9-10H2,1-4H3 |

InChI Key |

OKIMHKPCSVCCRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2C3=NC(CO3)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,2-diaminobenzene with 2,2-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole rings into other functional groups.

Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of oxazole derivatives.

Reduction: Formation of reduced oxazole compounds.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

Medicine: Investigated for its potential use in drug design and development.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with molecular targets through its oxazole rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the oxazole rings can coordinate with metal ions, affecting the properties and reactivity of the resulting complexes.

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural analogs of 1,2-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene and their distinguishing features:

Coordination Behavior and Catalytic Performance

- Target Compound : Forms stable Cu(I/II) and Ag(I) complexes. Cu complexes exhibit high activity in the Henry reaction (C–C bond formation) under ambient conditions . Silver complexes form 1D polymeric chains with Ag···O and O–H···O interactions, relevant to MOF design .

- Phenyl-Substituted Analog : Pd(II) complexes derived from 1,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene show superior catalytic activity in dye oxidation (98.4% degradation efficiency) due to enhanced electron-withdrawing effects from phenyl groups .

Solubility and Stability

- The dimethyl groups in the target compound improve solubility in nonpolar solvents (e.g., toluene, dichloromethane) compared to phenyl- or benzyl-substituted analogs, which exhibit lower solubility .

- Gold complexes of the target ligand undergo ring-opening reactions under certain conditions, whereas Cu and Ag complexes remain stable .

Structural Insights from Crystallography

- X-ray studies reveal that Ag(I) coordination polymers derived from the target ligand exhibit Ag···Ag distances of 6.685 Å and C3–C4–C5–C6 torsion angles of 67.43°, indicating conformational flexibility .

- Chiral analogs (e.g., cyclohexane-based ligands) form enantiopure complexes critical for asymmetric catalysis .

Biological Activity

1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene (CAS Number: 131380-84-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₀N₂O₂

- Molecular Weight : 272.34 g/mol

- CAS Number : 131380-84-2

The compound features a bis(oxazoline) structure that is known for its ability to coordinate with metal ions, which can influence its biological activity.

Biological Activity Overview

1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene exhibits several biological activities that are noteworthy for therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with oxazoline derivatives can exhibit antimicrobial properties. A study on related oxazoline compounds demonstrated significant activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

Studies have shown that oxazoline-containing compounds can inhibit inflammatory pathways. For instance, they may modulate the production of pro-inflammatory cytokines or inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Anticancer Potential

Preliminary investigations suggest that 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Case Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various oxazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antimicrobial activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

| 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene | 32 | Both |

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory effects.

| Treatment | TNF-α Level (pg/mL) |

|---|---|

| Control | 500 |

| LPS | 800 |

| 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene | 300 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.